molecular formula C15H14N4OS B10940321 (5E)-3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-3-ethyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10940321
M. Wt: 298.4 g/mol
InChI Key: DYYMHOJTJVQRLV-DHZHZOJOSA-N
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Description

3-ETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex heterocyclic compound that combines the structural features of both pyrazole and imidazole rings. These types of compounds are often of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 3-ETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, polar solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-ETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazole and imidazole derivatives, such as:

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • 2-Thioxo-4H-imidazol-4-one
  • 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

What sets 3-ETHYL-5-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE apart is its unique combination of structural features from both pyrazole and imidazole rings, which can result in distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1H-imidazole-2-thione

InChI

InChI=1S/C15H14N4OS/c1-2-19-14(20)12(17-15(19)21)8-11-9-16-18-13(11)10-6-4-3-5-7-10/h3-9,20H,2H2,1H3,(H,17,21)/b11-8+

InChI Key

DYYMHOJTJVQRLV-DHZHZOJOSA-N

Isomeric SMILES

CCN1C(=C(NC1=S)/C=C/2\C=NN=C2C3=CC=CC=C3)O

Canonical SMILES

CCN1C(=C(NC1=S)C=C2C=NN=C2C3=CC=CC=C3)O

Origin of Product

United States

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